Ribavirin-5'-triphosphat

Übersicht

Beschreibung

Room-Temperature Phosphorescence (RTP) compounds are a class of materials that exhibit phosphorescence at ambient conditions. Unlike traditional phosphorescent materials that require low temperatures to emit light, RTP compounds can emit light from their triplet excited states at room temperature. This unique property makes them highly valuable for various applications in industry, medicine, and daily life .

Wissenschaftliche Forschungsanwendungen

RTP-Verbindungen haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung bei der Entwicklung neuer Materialien mit einzigartigen optischen Eigenschaften.

Biologie: Einsatz in der Biobildgebung und Biosensorik aufgrund ihrer langen Emissionslebensdauern und hohen Empfindlichkeit.

Medizin: Anwendung in der Photodynamischen Therapie und der diagnostischen Bildgebung.

Industrie: Anwendung bei der Herstellung organischer Leuchtdioden (OLEDs), Anti-Fälschungsmaßnahmen und Umweltsensorik

5. Wirkmechanismus

Der Wirkmechanismus von RTP-Verbindungen beinhaltet den Übergang von Elektronen vom angeregten Singulett-Zustand in den angeregten Triplett-Zustand, gefolgt von einem strahlenden Übergang in den Grundzustand. Dieser Prozess wird durch den Intersystemübergang erleichtert, der durch das Vorhandensein schwerer Atome oder starrer molekularer Umgebungen verstärkt wird. Die beteiligten molekularen Ziele und Pfade umfassen die Manipulation elektronischer Zustände und die Unterdrückung nicht-strahlender Zerfallspfade .

Wirkmechanismus

Target of Action

Ribavirin 5’-triphosphate (RTP) is a unique guanosine analog with broad-spectrum activity against many RNA and DNA viruses . It primarily targets viral RNA synthesis and viral mRNA capping . The compound’s primary targets are the RNA-directed RNA polymerase (RdRp) and the adenosine kinase . RdRp is essential for RNA genome replication , while adenosine kinase is involved in the activation of ribavirin .

Mode of Action

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . It is phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites .

Biochemical Pathways

Ribavirin exerts extensive perturbation of cellular and viral gene expression . It interferes with the synthesis of viral mRNA , leading to marked changes in the balance of intracellular nucleotide concentrations . This inhibition of inosine monophosphate dehydrogenase (IMPDH) has been observed to occur even at relatively low ribavirin concentrations .

Pharmacokinetics

Ribavirin has a mean bioavailability of 52% ± 22%, and a mean half-life . After activation and function, ribavirin undergoes two metabolic pathways where it is reversibly phosphorylated or degraded via deribosylation and amide hydrolysis .

Result of Action

The addition of ribavirin to IFN-α-based therapy markedly improved the likelihood of achieving a cure . This is also referred to as a sustained virologic response . A vigorous, multispecific T-cell response is seen in the majority of patients who clear their HCV infections .

Action Environment

The impact of ribavirin on divergent cellular and viral pathways may be concentration-dependent . Environmental factors that could influence the compound’s action, efficacy, and stability include the concentration of ribavirin and the presence of other antiviral treatments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von RTP-Verbindungen beinhaltet oft die Einarbeitung schwerer Atome oder die Schaffung starrer molekularer Umgebungen, um den Intersystemübergang zu verbessern und nicht-strahlenden Zerfall zu unterdrücken. Gängige Synthesemethoden umfassen:

Kristallisation: Schaffung einer starren Umgebung durch Kristallisation, um die molekulare Bewegung einzuschränken und die Phosphoreszenz zu verstärken.

Wirt-Gast-Systeme: Einsatz von Wirt-Gast-Systemen, bei denen das Gastmolekül in einer starren Wirtsmatrix eingeschlossen ist.

Industrielle Produktionsverfahren: Die industrielle Produktion von RTP-Verbindungen beinhaltet typischerweise großtechnische Kristallisationsprozesse und die Verwendung fortschrittlicher Materialtechnik, um eine gleichbleibende Qualität und Leistung zu gewährleisten. Die Verwendung von thermoplastischen Harzen und Additiven ist üblich, um RTP-Verbindungen herzustellen, die für verschiedene Anwendungen optimiert sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen: RTP-Verbindungen unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: RTP-Verbindungen können oxidiert werden, um verschiedene phosphoreszierende Spezies zu bilden.

Reduktion: Reduktionsreaktionen können die elektronischen Eigenschaften von RTP-Verbindungen verändern und ihre Phosphoreszenz beeinflussen.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die die Emissionseigenschaften modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind typischerweise modifizierte RTP-Verbindungen mit veränderten Emissionsspektren und Lebensdauern .

Vergleich Mit ähnlichen Verbindungen

RTP-Verbindungen sind einzigartig in ihrer Fähigkeit, bei Raumtemperatur Phosphoreszenz zu emittieren. Ähnliche Verbindungen umfassen:

Fluoreszierende Verbindungen: Emittieren Licht aus angeregten Singulett-Zuständen, haben aber kürzere Lebensdauern und eine geringere Umweltempfindlichkeit.

Metallbasierte phosphoreszierende Verbindungen: Benötigen niedrige Temperaturen oder das Vorhandensein schwerer Metalle, um Phosphoreszenz aufzuweisen.

Quantenpunkte: Zeigen größenabhängige Emissionseigenschaften, können aber eine höhere Zytotoxizität aufweisen

Einzigartigkeit: RTP-Verbindungen bieten längere Emissionslebensdauern, eine höhere Umweltempfindlichkeit und die Fähigkeit, bei Raumtemperatur ohne die Notwendigkeit schwerer Metalle Licht zu emittieren, was sie umweltfreundlicher und vielseitiger macht .

Liste ähnlicher Verbindungen:

- Fluoreszierende Farbstoffe

- Metallorganische Gerüste

- Quantenpunkte

Eigenschaften

IUPAC Name |

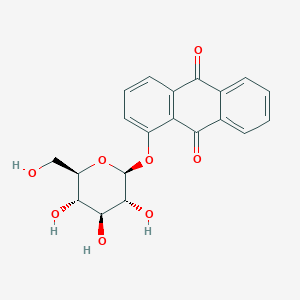

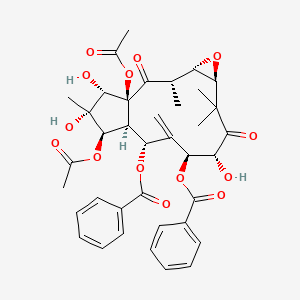

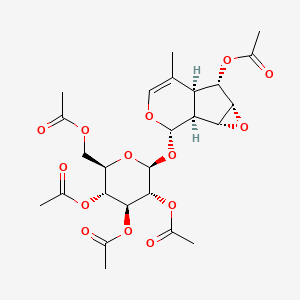

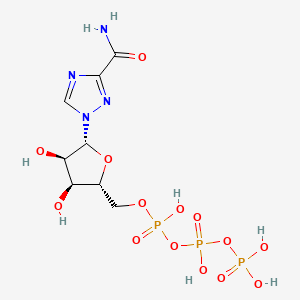

[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N4O14P3/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(24-8)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H,21,22)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJOCKKLRMRSEQ-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212490 | |

| Record name | Ribavirin 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63142-71-2 | |

| Record name | Ribavirin triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBAVIRIN TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6L2VRY2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ribavirin triphosphate (RTP) primarily targets viral RNA-dependent RNA polymerases (RdRps), acting as a mutagenic nucleoside analog. [, , , , ] Once incorporated into the nascent RNA strand by the viral RdRp, RTP can base pair with either cytidine or uridine, leading to an increase in transition mutations during viral replication. [, , ] This increased mutation rate can ultimately result in viral error catastrophe, where the accumulation of deleterious mutations impairs viral fitness and leads to reduced viral replication. [, , ]

A: Yes, studies suggest RTP may also inhibit viral RNA guanylyltransferase and (guanine-7N-)-methyltransferase, enzymes involved in viral mRNA capping. [] Inhibition of these enzymes disrupts the formation of the 5'-cap structure, impacting mRNA stability and translation, further contributing to reduced viral protein synthesis and replication. []

A: Ribavirin triphosphate's triazole base can mimic the conformation of purine ribonucleosides like inosine and guanosine. [] This structural similarity allows RTP to bind to the active site of RdRps, competing with natural substrates like guanosine triphosphate (GTP). [, ]

A: Ribavirin monophosphate (RMP), a metabolite of ribavirin, has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), a host enzyme involved in guanosine triphosphate (GTP) biosynthesis. [, , ] Inhibition of IMPDH can lead to a depletion of intracellular GTP pools, potentially affecting both viral and cellular processes. [, ]

ANone: Unfortunately, the provided research abstracts do not contain detailed spectroscopic data for ribavirin triphosphate. Please consult chemical databases or literature specifically focused on the compound's spectroscopic properties for this information.

ANone: The molecular formula of ribavirin triphosphate is C8H12N4O14P3. Its molecular weight is 476.14 g/mol.

ANone: The provided research abstracts primarily focus on the biological activity and mechanisms of action of ribavirin triphosphate rather than its material compatibility or stability in various conditions. Further investigation into material science literature or specific chemical stability databases may provide more information on this aspect.

ANone: Ribavirin triphosphate itself is not generally considered to have catalytic properties. Its role as a substrate for viral and cellular enzymes is central to its antiviral activity, but it does not directly catalyze reactions in the same way that enzymes do.

A: Computational approaches like molecular docking and molecular dynamics simulations can be used to investigate the interactions between ribavirin triphosphate and its target enzymes, such as viral RdRps. [] These simulations can provide insights into the binding affinity, binding modes, and potential structural modifications that may influence the efficacy of ribavirin triphosphate and guide the design of novel antiviral compounds. []

A: Modifications to the ribose moiety of ribavirin triphosphate have been explored to assess their impact on activity against HCV polymerase. [] Derivatives with modifications at the 2'- and 3'-positions of the ribose showed varying degrees of inhibitory activity against the HCV enzyme. [] Notably, the 2'-deoxyribavirin analog demonstrated effectiveness in vitro and was successfully phosphorylated by nucleoside diphosphate kinase. []

ANone: While the provided abstracts don't specifically address this, modifications to the triazole base could potentially impact the compound's ability to mimic natural purine nucleosides and interact with target enzymes.

ANone: The research provided does not delve into the specific stability challenges or formulation strategies for ribavirin triphosphate.

ANone: The provided research articles primarily focus on the scientific aspects of ribavirin triphosphate rather than regulatory frameworks. Specific SHE regulations can vary depending on the location and intended use of the compound. Consulting relevant regulatory agencies and safety data sheets is crucial for ensuring compliance and safe handling practices.

A: Ribavirin is a prodrug that undergoes intracellular phosphorylation to form active metabolites, including ribavirin triphosphate (RTP). [, , ] RTP accumulates in red blood cells, and its concentration in these cells has been associated with both treatment outcome and the development of anemia. [, ] Studies have suggested that there may be a therapeutic window for RBV-MP in patients with HCV genotype 1 receiving sofosbuvir plus ribavirin, highlighting the potential for personalized ribavirin dosing in interferon-free regimens. []

A: Ribavirin triphosphate's antiviral activity has been demonstrated in various in vitro systems, including cell-free assays with purified viral polymerases and cell culture models using different RNA viruses. [, , ] For instance, RTP effectively inhibits influenza virus RNA polymerase activity in a cell-free system, competing with natural nucleoside triphosphates. [] In cell culture, ribavirin has shown efficacy against a range of RNA viruses, including poliovirus, foot-and-mouth disease virus, and hepatitis C virus (HCV). [, , ] Notably, the combination of ribavirin with interferon-α has been a cornerstone of HCV therapy. []

A: Yes, mouse models have been used to study ribavirin's pharmacokinetics, tissue distribution, and efficacy against viruses like murine hepatitis virus. [] For example, one study showed that a liver-targeted ribavirin conjugate achieved a higher liver-to-erythrocyte concentration ratio compared to free ribavirin, suggesting a potential strategy for reducing ribavirin-induced anemia. []

A: While ribavirin has a high barrier to resistance compared to other antiviral drugs, resistance mutations have been identified in vitro. A study on foot-and-mouth disease virus (FMDV) showed that a single amino acid substitution (M296I) in the viral polymerase conferred decreased sensitivity to ribavirin. [] The mutant polymerase displayed a reduced capacity to utilize ribavirin triphosphate as a substrate, suggesting that the mutation directly affects the enzyme's interaction with the drug. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.